Product packaging for Benzyl-alpha,alpha-d2 bromide(Cat. No.:CAS No. 51271-29-5)

Benzyl-alpha,alpha-d2 bromide

Cat. No.: B010639
CAS No.: 51271-29-5
M. Wt: 173.05 g/mol
InChI Key: AGEZXYOZHKGVCM-NCYHJHSESA-N
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Description

Benzyl-alpha,alpha-d2 bromide ( 51271-29-5) is a high-value deuterated building block essential for advanced synthetic and analytical applications. With a molecular formula of C 7 H 5 BrD 2 and a molecular weight of 173.05 g/mol, this reagent features selective deuteration at the benzylic position, offering researchers a powerful tool for mechanistic studies and isotopic labeling. Primary Research Applications NMR Spectroscopy: This compound is extensively used in the preparation of deuterated benzyl ether protecting groups for monosaccharides. The incorporation of deuterium significantly simplifies the 1 H NMR spectrum, eliminating the benzylic proton signals and thereby enhancing spectral clarity for structural analysis and reaction monitoring of complex molecules. Synthetic Chemistry: Serves as a versatile precursor in organic synthesis, particularly where isotopic labeling is required for tracing reaction pathways, studying kinetic isotope effects (KIEs), or synthesizing deuterated analogs of pharmaceuticals and specialty chemicals. Physical & Chemical Properties Boiling Point: 198-199 °C (lit.) Density: 1.455 g/mL at 25 °C Safety and Handling: This product is classified under hazard code UN 1737. Researchers should refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br B010639 Benzyl-alpha,alpha-d2 bromide CAS No. 51271-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[bromo(dideuterio)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEZXYOZHKGVCM-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480951
Record name [Bromo(~2~H_2_)methyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51271-29-5
Record name [Bromo(~2~H_2_)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl bromide-α,α-d2
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Mechanistic Investigations Utilizing Benzyl Alpha,alpha D2 Bromide

Kinetic Isotope Effects (KIE) Studies in Reaction Mechanism Elucidation

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Formally, it is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org For deuterium-labeled compounds like Benzyl-alpha,alpha-d2 bromide, this is represented as kH/kD. libretexts.org The magnitude of the KIE can reveal whether a particular C-H bond is broken in the rate-determining step and can provide detailed information about the geometry of the transition state. numberanalytics.comprinceton.edu

The theoretical foundation for KIEs is rooted in quantum mechanics and statistical mechanics, specifically transition state theory. numberanalytics.com The differences in mass between isotopes lead to variations in their vibrational frequencies, which in turn affect the zero-point energy of the molecule and the probability of quantum tunneling. numberanalytics.com

The vibrational energy of a chemical bond is quantized and a molecule has a minimum vibrational energy, known as the zero-point energy (ZPE). libretexts.org This energy is dependent on the vibrational frequency of the bond, which is in turn dependent on the masses of the atoms involved. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org

Consequently, the C-D bond has a lower ZPE than the C-H bond. libretexts.org For a reaction to occur, the molecule must reach an activated state, the transition state, which has its own set of vibrational frequencies and ZPEs. princeton.edu Breaking a bond requires overcoming an activation energy barrier. Because the C-D bond starts from a lower energy level (lower ZPE), more energy is required to reach the transition state compared to the C-H bond. wikipedia.orglibretexts.org This results in a higher activation energy for the deuterated compound and, consequently, a slower reaction rate (kH > kD), leading to what is known as a "normal" kinetic isotope effect (kH/kD > 1). wikipedia.org

In addition to the semi-classical model based on zero-point energies, quantum tunneling can make a significant contribution to the observed kinetic isotope effect, particularly in reactions involving the transfer of hydrogen isotopes. wikipedia.orgnih.gov Tunneling is a quantum mechanical phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. stfc.ac.uk

The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel much more readily than heavier ones. pnas.orgnih.gov Therefore, hydrogen is much more likely to tunnel than deuterium (B1214612). This can lead to exceptionally large KIE values, sometimes far exceeding the semi-classical maximum of around 7-8 at room temperature. wikipedia.org When such large effects are observed, it is a strong indication that quantum tunneling is a major factor in the reaction mechanism. wikipedia.orgstfc.ac.uk

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgdiva-portal.org In the case of this compound, the deuterium atoms are attached to the alpha-carbon (Cα), the carbon atom bonded to the leaving group (bromide). These are therefore termed secondary alpha-deuterium kinetic isotope effects. wikipedia.org Although smaller than primary KIEs, SKIEs are powerful tools for probing the structure of the transition state. wikipedia.orgprinceton.edu

The magnitude of the secondary alpha-deuterium KIE is primarily influenced by changes in the vibrational environment of the Cα-H(D) bonds as the reaction proceeds from the reactant to the transition state. princeton.edu A key factor is the change in hybridization of the alpha-carbon. wikipedia.org

In the reactant, Benzyl (B1604629) bromide, the alpha-carbon is sp3 hybridized. If the reaction proceeds through a transition state where this carbon becomes more sp2-like (trigonal planar), as in an SN1 reaction leading to a carbocation, the out-of-plane bending vibrations of the Cα-H(D) bonds become less constrained. princeton.edu This leads to a smaller difference in zero-point energy between the C-H and C-D bonds in the transition state compared to the ground state, resulting in a normal KIE (kH/kD > 1). wikipedia.org Conversely, if the transition state becomes more sterically crowded around the alpha-carbon than the reactant state, an inverse KIE (kH/kD < 1) may be observed. wikipedia.org

Hybridization Change (Reactant → TS)Typical KIE (kH/kD) per α-DAssociated Mechanism
sp3 → sp2> 1.0 (Normal)SN1
sp3 → sp3 (tighter)< 1.0 (Inverse)Some SN2
sp3 → sp2-like (looser)≈ 1.0 - 1.04Typical SN2

The distinct hybridization changes in SN1 and SN2 transition states allow secondary alpha-deuterium KIEs to be a direct and effective tool for distinguishing between these two mechanistic pathways for substrates like benzyl bromide. wikipedia.orgquora.com

SN1 Mechanism: This mechanism involves a two-step process where the rate-determining step is the formation of a carbocation intermediate. savemyexams.com For benzyl bromide, this would be the formation of the resonance-stabilized benzyl carbocation. quora.compearson.com In this process, the alpha-carbon rehybridizes from sp3 to sp2. This change leads to a significant normal KIE, with values typically in the range of 1.10 to 1.25 (or 1.05 to 1.12 per deuterium atom). wikipedia.org

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks as the leaving group departs. savemyexams.com The transition state is a pentacoordinate species where the alpha-carbon has some sp2 character but is also more crowded than the starting sp3-hybridized reactant. quora.com The KIE for an SN2 reaction is generally much smaller than for an SN1 reaction. Values are often close to unity (1.00) or can even be slightly inverse (kH/kD < 1), though small normal effects up to kH/kD ≈ 1.08 (or 1.04 per deuterium) are common. wikipedia.orgcdnsciencepub.com

Research on the reactions of benzyl derivatives has utilized these principles extensively. For instance, a study on the SN2 reaction of benzyldimethylphenylammonium (B12820111) ion with thiophenoxide ion using the deuterated analogue found a kH/kD of 1.179 (1.086 per α-deuterium), a value much larger than typical for SN2 reactions, which was attributed to the reduction of significant steric strain in the transition state. cdnsciencepub.com In another study involving the oxidative addition of benzyl bromide to a cobalt complex, computational analysis of the deuterated substrate was used to probe the energy barriers of the proposed mechanism. sci-hub.se

Reaction SystemObserved kH/kDInferred MechanismReference
Solvolysis of benzyl bromideTypically > 1.10SN1 character cdnsciencepub.com
Benzyl-1,1-d2-dimethylphenylammonium ion + Thiophenoxide ion1.179 ± 0.007SN2 (with significant steric relief) cdnsciencepub.com
Oxidation of benzyl alcohol-α,α-d21.34 - 1.36C-H bond cleavage in rate-determining step rsc.org
Oxidation of α,α-d2 benzyl alcohol by an Iron(III) complex3.52αC-H hydrogen atom abstraction unimi.it

Secondary alpha-Deuterium Kinetic Isotope Effects

Solvent Effects on Secondary KIEs

The magnitude of secondary alpha-deuterium kinetic isotope effects (α-KIEs) can be influenced by the solvent in which a reaction is conducted. This is because the solvent can alter the structure of the transition state (TS). researchgate.net For instance, in the decomposition of benzyl-alpha-d2-phenyldimethylammonium bromide, the α-KIE varies with the solvent, with different rate ratios observed in chloroform (B151607) and acetone. cdnsciencepub.com This variation is attributed to specific solvent interactions with the benzyl group, which in turn affects the stability and structure of the transition state. cdnsciencepub.com

In the solvolysis of benzyl bromides, the polarity of the solvent plays a significant role. More polar alcohols lead to a greater Arrhenius activation energy and entropy of activation. koreascience.kr This suggests that the solvent's ability to stabilize the developing charge in the transition state can impact the reaction rate and, consequently, the observed KIE. The rate of solvolysis of benzyl bromide has been studied in various alcohols, and the data highlights the influence of solvent polarity. koreascience.krkoreascience.kr For example, the rate constant for the solvolysis of benzyl bromide in methanol (B129727) at 313 K was found to be 7.52 x 10⁻⁶ s⁻¹, a rate that is negligible compared to its reaction with 2-mercaptobenzimidazole (B194830) under the same conditions.

The interplay between the solvent and the transition state structure is complex. In some SN2 reactions, a more ionic transition state is favored in a more ionic solvent, leading to changes in the observed KIE. grafiati.com This demonstrates that the solvent is not merely a passive medium but an active participant in shaping the energetic landscape of the reaction. researchgate.netlibretexts.org

Applications in Specific Reaction Types

This compound is frequently used to study the mechanisms of nucleophilic substitution (SN) reactions. cymitquimica.commasterorganicchemistry.comrammohancollege.ac.in The magnitude of the secondary α-deuterium KIE is a well-established criterion for distinguishing between SN1 and SN2 mechanisms. cdnsciencepub.comwikipedia.org

SN1 Reactions: These reactions proceed through a carbocation intermediate. The conversion of the α-carbon from sp³ hybridization in the reactant to sp² hybridization in the carbocation leads to a significant lowering of the Cα-H (or Cα-D) bending vibrational frequencies. This results in a large, normal KIE, typically around 1.15 to 1.22. cdnsciencepub.comwikipedia.org The solvolysis of benzyl derivatives often exhibits these large KIEs, supporting an SN1 or borderline mechanism with significant carbocationic character. cdnsciencepub.comcdnsciencepub.com

SN2 Reactions: In these concerted reactions, the nucleophile attacks the α-carbon as the leaving group departs. The transition state involves a pentacoordinate carbon. This generally leads to a small KIE, often close to unity or even inverse (less than 1). cdnsciencepub.comwikipedia.org For example, the reaction of benzyl benzenesulfonates with aniline (B41778) nucleophiles is considered a typical SN2 reaction based on KIE studies. koreascience.kr However, unusually large α-KIEs can be observed in SN2 reactions with bulky substrates or leaving groups, where steric strain is relieved in the transition state. cdnsciencepub.com

The following table presents α-deuterium KIEs for the reaction of para-substituted benzyl bromides with a nucleophile, illustrating the shift in transition state structure with substituent changes.

Substituent (Y)kH/kD (per α-D)
OCH₃1.035
CH₃1.028
H1.019
Cl1.007
NO₂0.998

Data sourced from studies on the reaction of nucleophiles with substituted benzyl bromides. acs.org

This data indicates a change in the transition state structure as the electron-donating ability of the para-substituent increases, shifting towards a more SN1-like character. acs.org

In elimination reactions, particularly the E2 mechanism, the breaking of a C-H (or C-D) bond is often part of the rate-determining step. libretexts.orglibretexts.org While primary KIEs are more commonly associated with these reactions, secondary KIEs involving isotopic substitution at the α-carbon can still provide mechanistic details. libretexts.orglibretexts.org

For instance, in the E2 reaction of para-substituted benzyl nitrates, while the primary hydrogen-deuterium isotope effects are significant, the nature of the transition state is also probed by other means. cdnsciencepub.com The study of the carbonyl elimination (ECO2) reaction of benzyl nitrate (B79036) provides a compelling case. The reaction of benzyl-α-d2 nitrate showed a deuterium isotope effect (kH/kD) of 5.04 ± 0.25 at 60 °C. cdnsciencepub.comosti.gov This large primary KIE, coupled with nitrogen isotope effects and the results of deuterium exchange experiments, was consistent with a concerted E2 mechanism rather than a carbanion intermediate. cdnsciencepub.comosti.gov

The stereochemistry of E2 reactions can also be investigated using deuterium labeling. For example, studies on 1-chloro-2-phenylethane with potassium tert-butoxide in tert-butyl alcohol have used secondary alpha deuterium KIEs to demonstrate an anti-periplanar stereochemistry. grafiati.com

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangements. wikipedia.orgnumberanalytics.comhiralalpaulcollege.ac.in These reactions are often initiated by the formation of a carbocation, which then rearranges to a more stable carbocation. numberanalytics.comhiralalpaulcollege.ac.in The use of deuterated substrates like this compound can help in understanding the timing of these rearrangements relative to other steps. Although direct studies on this compound in this context are less common, the principles of carbocation formation and rearrangement are central. For example, a homologation reaction of benzyl bromides with diazo compounds proceeds through the intermediacy of a phenonium ion, which is a type of bridged carbocation involved in rearrangements. nih.gov The study of such reactions benefits from the mechanistic insights provided by KIEs in related systems.

Kinetic isotope effects are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov While direct examples involving this compound are specific, the principles are broadly applicable. For instance, in reactions catalyzed by cytochrome P450, the formation of reactive intermediates can be probed. uq.edu.au In the deamination of benzylamine (B48309) catalyzed by monoamine oxidase B, nitrogen KIEs were used to investigate the oxidation mechanism. diva-portal.org Similarly, studies on β-glucosidase have utilized solvent and α-secondary KIEs to understand the glycosylation and deglucosylation steps, revealing details about the transition states and the stability of enzyme-substrate intermediates. nih.gov

Probing Reaction Intermediates and Transition States

The central application of this compound in mechanistic studies is the characterization of reaction intermediates and, more specifically, the geometry and bonding in the transition state. cdnsciencepub.com The magnitude of the α-KIE provides a sensitive probe for the degree of C-Br bond cleavage and the hybridization of the α-carbon in the transition state.

A more SN1-like transition state, with significant C-Br bond lengthening and a move towards sp² hybridization at the α-carbon, will exhibit a larger normal KIE. cdnsciencepub.comwikipedia.org Conversely, a classic SN2 transition state with a pentacoordinate carbon will show a smaller, near-unity, or inverse KIE. cdnsciencepub.comwikipedia.org The solvolysis of benzyl bromide is a classic borderline case where the transition state structure is highly sensitive to the solvent and any substituents on the phenyl ring. cdnsciencepub.com

The reaction of benzyl bromide with 2-mercaptobenzimidazole has been studied in various solvents, and the rate is influenced by solvent polarity and hydrogen bond donor ability, indicating solvation of both the reactants and the transition state. Computational studies, in conjunction with experimental KIE data, can provide a detailed picture of the transition state. For example, theoretical calculations have been used to rationalize the observed differences in carbon-13 and deuterium isotope effects in SN1, SN2, and borderline reactions of benzyl bromide. cdnsciencepub.com

The following table summarizes the general interpretation of α-deuterium KIEs in the context of probing transition states for nucleophilic substitution reactions of benzylic systems:

kH/kD (per α-D)Interpretation of Transition State
> 1.07SN1-like, significant carbocation character, sp² hybridization at Cα
~ 1.00 - 1.04SN2-like, pentacoordinate Cα, tight transition state
< 1.00 (Inverse)SN2-like, sterically crowded transition state, increased bending frequencies

This table provides a generalized interpretation based on established principles. cdnsciencepub.comwikipedia.org

Radical Pathways and Species

The study of radical intermediates, which are highly reactive species with unpaired electrons, is critical to understanding many chemical transformations. This compound has been instrumental in elucidating the formation and behavior of the benzyl radical.

Researchers have generated benzyl-alpha-d2 radicals through methods such as the argon fluoride (B91410) (ArF) laser photolysis of benzyl chloride-alpha-d2 in a supersonic free jet. researchgate.net This technique allows for the spectroscopic study of the radical's D1 (1 ²A₂) - D0 (1 ²B₁) electronic transition via laser-induced fluorescence (LIF), revealing well-resolved vibrational structures. researchgate.net The analysis of these spectra provides evidence for the sp² hybridization of the methylene (B1212753) carbon atom and the delocalization of electron density between the aromatic ring and the CH₂ group, consistent with a planar structure for the radical. researchgate.net

Kinetic studies involving cobalt complexes have also shed light on radical pathways. The catalytic reduction of benzyl bromides to benzyl radicals by a Co(I) complex has been identified through cyclic voltammetry. amazonaws.com Further kinetic analysis, including studies with deuterated substrates, has helped distinguish between different electron-transfer mechanisms, such as inner-sphere halogen-atom abstraction and outer-sphere electron transfer. amazonaws.comrsc.org For instance, the reaction of a Co(I) complex with deuterated benzyl bromide (6-d2) showed a secondary kinetic isotope effect (KIE), which helped support the proposal of an outer-sphere electron-transfer mechanism. rsc.org

Table 1: Kinetic Isotope Effect in the Reduction of Benzyl Bromide

Ligand on Co(I) Complex Substrate KIE (kH/kD) Proposed Mechanism
Ligand 1 Benzyl-d7 Bromide 1.15 ± 0.05 Inner-Sphere
Ligand 3 Benzyl-d2 Bromide 1.05 ± 0.04 Outer-Sphere

Data sourced from kinetic studies comparing different cobalt complexes. rsc.org

Ion-Pair Intermediates

In solvolysis reactions, where the solvent acts as the nucleophile, the formation of ion-pair intermediates is a key mechanistic feature. The use of deuterated substrates like this compound has been pivotal in gathering evidence for these transient species. An ion-pair consists of a cation and an anion held together by electrostatic forces, existing as a distinct intermediate along the reaction coordinate. cdnsciencepub.com

Studies on the solvolysis of p-methoxybenzyl bromide in 50% v/v dioxane-water have shown that the reaction proceeds through carbonium ion intermediates. rsc.org A key piece of evidence comes from the alpha-deuterium isotope effect (kH/kD). It was observed that both the reaction rate and the kH/kD value increased with the addition of a non-common ion salt like lithium perchlorate (B79767), reaching a maximum kH/kD of 1.123. rsc.org Conversely, adding a common ion salt (LiBr) reduced both the rate and the isotope effect (kH/kD = 1.060). rsc.org This behavior is indicative of an ion-pair mechanism where the added perchlorate salt promotes the formation of the ion pair, while the common bromide ion can cause the ion-pair to return to the starting material, a phenomenon known as "ion-pair return". rsc.orgnii.ac.jp

The application of the reactivity-selectivity principle to the solvolysis of primary benzyl derivatives provides further support for the existence of ion-pair intermediates in these reactions. rsc.org The general mechanism involves the initial formation of an intimate (or tight) ion-pair, which can then proceed to products, return to the reactant, or dissociate further into a solvent-separated ion-pair. cdnsciencepub.com

Computational Approaches to Transition State Analysis

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the structures and energies of transition states. Quantum chemical calculations have been employed to analyze reactions involving benzyl bromide, rationalizing experimental observations and predicting outcomes.

For example, the homologation of benzyl bromides with diazo derivatives, catalyzed by SnBr₄, was studied using computational analysis. nih.gov These calculations revealed a multi-step mechanism where the rate-determining step is the initial nucleophilic displacement, proceeding in an S_N1 fashion with a calculated barrier of 18.5 kcal/mol. nih.gov This is followed by a cascade of cationic intermediates leading to a phenonium ion. nih.gov

In another study, computational methods were used to rationalize the opposite regioselectivity observed in the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines when treated with HBr versus benzyl bromide. While electrostatic analysis failed to explain the difference, frontier molecular orbital analysis of the LUMOs and nucleophilic Fukui functions successfully accounted for the experimentally observed regioselectivity.

Kinetic studies of the reaction between benzyl bromide and 2-mercaptobenzimidazole in various solvents were analyzed using multiple regression analysis. This computational approach helped to dissect the influence of solvent parameters like polarity (Y) and hydrogen bond donor ability (α) on the reaction rate, providing information about the mode of solvation of the reactants and the transition state. The analysis indicated that the transition state is more solvated than the reactants due to the non-specific polarity of the solvent, but the reactants are more solvated via hydrogen bonding.

Table 2: Solvent Parameter Coefficients from Regression Analysis

Parameter Coefficient Sign Interpretation
Polarity (Y) Positive Transition state is more solvated than reactants due to polarity.
Hydrogen Bond Donor (α) Negative Reactant is more solvated than the transition state via hydrogen bonding.

Based on the reaction of benzyl bromide with 2-mercaptobenzimidazole.

Deuterium Labeling for Tracing Reaction Pathways

Deuterium labeling is a fundamental technique in organic chemistry for studying reaction mechanisms. fiveable.me By replacing specific hydrogen atoms with deuterium, a stable, non-radioactive isotope, researchers can track the journey of these atoms or the functional groups they are attached to throughout a chemical transformation. fiveable.mempg.de The presence and position of deuterium in the reaction products can be readily detected by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, providing clear insights into the reaction pathway. fiveable.mewikipedia.org

The key to this technique is the difference in mass between hydrogen and deuterium. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference manifests as the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are often slower than the corresponding C-H bond cleavage. fiveable.me This effect can be used as a diagnostic tool to determine if a particular C-H bond is broken in the rate-determining step of a reaction. fiveable.me

Tracking Carbon Atoms in Organic Transformations

While deuterium labels hydrogen atoms, its placement at a specific carbon, such as in this compound, effectively allows chemists to track the fate of that carbon atom. cymitquimica.com By following the deuterium label, one can infer the transformations occurring at the benzylic carbon.

For instance, in a study of an imination reaction, Benzyl-alpha,alpha-d2 alcohol was reacted with cyclohexylamine. rsc.org The ¹H-NMR and ¹³C-NMR spectra of the resulting imine product confirmed that the deuterium labels remained on the benzylic carbon, indicating that no hydrogen/deuterium scrambling occurred during the reaction. rsc.org This confirmed the direct conversion of the alcohol functional group to the imine without unexpected rearrangements involving the alpha-protons.

Isotopic labeling is a powerful method for determining reaction mechanisms. wikipedia.org In cases where a molecule might undergo rearrangements, placing a label (like deuterium) at a key position allows chemists to distinguish between possible pathways by determining the label's final location in the product structure. wikipedia.org

Elucidating Metabolic Pathways

The principles of deuterium labeling extend from the chemist's flask to the complex biochemical networks within living organisms. By introducing deuterium-labeled compounds into a biological system, scientists can trace their journey through various metabolic pathways. mpg.demdpi.com

Deuterium Metabolic Imaging (DMI) is a powerful emerging technique that uses deuterium-labeled substrates, such as [6,6′-²H₂]glucose, to visualize metabolic activity in vivo. researchgate.net After administration, the labeled substrate is metabolized, and the incorporation of deuterium into various downstream metabolites, like lactate (B86563) and glutamate, can be detected using magnetic resonance spectroscopy (²H-MRS). researchgate.net This allows for the non-invasive, dynamic tracking of metabolic fluxes through pathways like glycolysis and the Krebs cycle, which is particularly valuable in cancer research for diagnosing tumors and assessing treatment responses. researchgate.netnih.gov

In plant biology, in vivo deuterium labeling has been used to elucidate the biosynthesis of various compounds. mdpi.com For example, by growing plants in media enriched with heavy water (D₂O), researchers can study the incorporation of deuterium into metabolites. The analysis of malate (B86768) from such a plant showed the inclusion of three deuterium atoms, indicating that hydrogen atoms from water are directly involved in its biosynthesis. mdpi.com This type of experiment provides direct information on which metabolic pathways are active and the specific reactions that are occurring. mdpi.com

Advanced Spectroscopic Analysis of Deuterated Benzyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for the structural elucidation of organic molecules, and it is particularly powerful in the analysis of deuterated compounds. measurlabs.comnumberanalytics.com For highly deuterated compounds where conventional proton NMR (¹H NMR) signals are weak, deuterium (B1214612) NMR (²H NMR) offers a valuable alternative for structural verification and enrichment determination. sigmaaldrich.com The use of deuterated solvents is standard in ¹H NMR to avoid strong solvent signals, but in ²H NMR, non-deuterated solvents can be used, providing a clean spectrum where only the deuteron (B1233211) signals are observed. sigmaaldrich.comucla.edu

A critical parameter for any deuterated compound is its isotopic enrichment, which quantifies the percentage of deuterium incorporated at specific sites. NMR spectroscopy, often in conjunction with mass spectrometry, is a primary tool for this determination. rsc.orgrsc.org

For highly deuterated compounds (typically >98 atom % D), conventional ¹H NMR becomes less effective for determining enrichment due to the low intensity of residual proton signals. sigmaaldrich.com In these cases, ²H NMR is a more direct and quantitative method. sigmaaldrich.com By integrating the signals in the ²H NMR spectrum, the relative abundance of deuterium at different positions can be determined. sigmaaldrich.com This technique is relatively quantitative under appropriate experimental conditions. sigmaaldrich.com

A combined approach using both ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance for both partially and fully labeled compounds. nih.gov This dual-NMR method has been shown to be more accurate in some cases than traditional ¹H NMR or mass spectrometry methods alone. nih.gov The isotopic purity of commercially available Benzyl-alpha,alpha-d2 bromide is often stated as 98 atom % D. sigmaaldrich.com

Table 1: Comparison of NMR Techniques for Isotopic Enrichment Analysis

NMR Technique Advantages Limitations
¹H NMR High sensitivity and resolution for protons. Limited by low signal intensity for highly deuterated compounds. sigmaaldrich.com
²H NMR Direct observation and quantification of deuterium. sigmaaldrich.com Allows use of non-deuterated solvents. sigmaaldrich.com Lower magnetogyric ratio results in lower sensitivity; better for highly enriched compounds. sigmaaldrich.com Longer acquisition times may be needed. sigmaaldrich.com

| Combined ¹H/²H NMR | Provides a more accurate and robust determination of isotopic abundance. nih.gov | Requires access to and expertise in both NMR techniques. |

Confirming that deuterium has been incorporated into the desired position within a molecule is crucial. NMR spectroscopy is the definitive method for establishing the precise location of isotopic labels. rsc.orgrsc.org

In the case of this compound, the deuterium atoms are located on the benzylic carbon (the α-carbon). This can be confirmed by comparing the ¹H and ¹³C NMR spectra with those of the non-deuterated analogue, benzyl (B1604629) bromide.

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the benzylic protons (CH₂), which typically appears as a singlet around 4.5 ppm in benzyl bromide, would be significantly diminished or absent. The presence of a very small residual signal would correspond to the unlabeled portion of the sample.

¹³C NMR: In the ¹³C NMR spectrum, the signal for the benzylic carbon (α-carbon) will be split into a multiplet due to coupling with the two deuterium nuclei (C-D coupling). Since the spin quantum number of deuterium (I) is 1, a carbon attached to two deuterons will appear as a quintet (2nI+1 = 221+1 = 5). Furthermore, the chemical shift of this carbon will experience an upfield shift (a-isotope shift) compared to the non-deuterated compound. cdnsciencepub.com

²H NMR: The ²H NMR spectrum provides the most direct evidence. It would show a single resonance in the region corresponding to the benzylic position, confirming the location of the deuterium label. sigmaaldrich.com The chemical shifts in ¹H and ²H NMR are very similar for a given chemical environment. sigmaaldrich.com

This multi-faceted NMR analysis ensures the structural integrity of the molecule, confirming that no unexpected rearrangements or migrations of the deuterium label have occurred during synthesis. rsc.orgrsc.org

Beyond standard 1D NMR, advanced techniques provide deeper insights into the structure and behavior of deuterated compounds.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and determining the structure of complex molecules. measurlabs.comugm.ac.id Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.

HSQC: An HSQC experiment correlates the chemical shifts of directly attached nuclei, such as ¹H and ¹³C. For this compound, an HSQC spectrum would show a lack of correlation for the benzylic carbon to the benzylic proton region, confirming deuteration at this site.

HMBC: An HMBC experiment detects longer-range couplings (typically over 2-3 bonds). This can be used to confirm the connectivity of the deuterated benzylic carbon to the aromatic ring protons.

COSY: A Correlation Spectroscopy (COSY) experiment shows correlations between coupled protons. While less informative for the deuterated site itself, it helps in assigning the aromatic proton signals of the benzyl group. ugm.ac.id

The development of multidimensional NMR methods, often in combination with ¹³C and ¹⁵N labeling, has been crucial for studying large biomolecules, where deuteration is used to simplify complex spectra and reduce relaxation effects, thereby improving sensitivity and resolution. nih.govacs.orgnih.gov

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions inside an NMR tube. royalsocietypublishing.orgcardiff.ac.uk This technique is invaluable for studying reaction mechanisms, identifying transient intermediates, and determining reaction kinetics.

For instance, in situ NMR has been used to monitor reactions involving benzyl bromide. royalsocietypublishing.orgcardiff.ac.uk By observing the disappearance of starting material signals and the appearance of product signals over time, the reaction progress can be tracked. cardiff.ac.uk In the context of this compound, in situ NMR could be employed to study its reactivity in nucleophilic substitution reactions. The change in the deuterium signal or the signals of the carbon it is attached to could provide detailed mechanistic insights, including the potential for kinetic isotope effects, where the C-D bond breaks more slowly than a C-H bond.

Advanced NMR Techniques for Deuterated Systems

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is a highly sensitive method for confirming the incorporation of deuterium. nih.gov

For this compound (C₆H₅CD₂Br), the introduction of two deuterium atoms increases the molecular weight by approximately two mass units compared to the unlabeled benzyl bromide (C₆H₅CH₂Br). sigmaaldrich.com The molecular ion peak (M⁺) in the mass spectrum will therefore appear at a higher m/z value.

High-Resolution Mass Spectrometry (HR-MS) can distinguish between isotopologues (molecules that differ only in their isotopic composition) with great accuracy. rsc.orgrsc.org By analyzing the isotopic pattern of the molecular ion cluster, the level of deuteration can be quantified. nih.gov The mass spectrum will show a distribution of peaks corresponding to the non-deuterated (d₀), mono-deuterated (d₁), and di-deuterated (d₂) species. The relative intensities of these peaks can be used to calculate the isotopic enrichment. rsc.orgrsc.orgnih.gov This approach has been successfully used to determine the isotopic purity of various deuterated compounds. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another common technique where the components of a mixture are separated by GC before being detected by MS. This is particularly useful for assessing the purity of the sample alongside its isotopic composition. nih.govrsc.org

Table 2: Key Properties of this compound

Property Value Source
Chemical Formula C₆H₅CD₂Br sigmaaldrich.com
Molecular Weight 173.05 g/mol sigmaaldrich.com
CAS Number 51271-29-5 sigmaaldrich.comcymitquimica.com
Isotopic Purity Typically ≥98 atom % D sigmaaldrich.com

| Mass Shift | M+2 | sigmaaldrich.com |

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for determining the isotopic purity of labeled compounds like this compound. researchgate.net The high resolving power of modern mass spectrometers, particularly time-of-flight (TOF) instruments, allows for the clear separation of signals from isotopologues, which are molecules that differ only in their isotopic composition. researchgate.net This capability is crucial for accurately quantifying the level of deuteration and identifying any undesired isotopic species. researchgate.net

The process involves measuring the mass-to-charge ratio of the ions with high precision. For this compound, the molecular ion peak will be shifted by approximately two mass units compared to its non-deuterated counterpart due to the two deuterium atoms. sigmaaldrich.comsigmaaldrich.com By analyzing the relative intensities of the peaks corresponding to the desired deuterated compound and any residual non-deuterated or partially deuterated species, the isotopic purity can be calculated. researchgate.net A unified equation can be utilized to calculate the isotopic purity for various labeled compounds, including those with deuterium, by correcting the intensities of representative isotopolog ions and removing the contributions from natural isotopic abundances. researchgate.net

Table 1: HR-MS Data for Isotopic Purity Analysis

Compound Theoretical Mass (M) Observed Mass (M+2) Isotopic Purity (%)
Benzyl bromide 170.98 - -

This table is illustrative and based on typical data for commercially available deuterated compounds. sigmaaldrich.com

Quantitative Analysis using Deuterated Internal Standards

Deuterated compounds, such as this compound, serve as excellent internal standards in quantitative mass spectrometry. acs.orgmarquette.edu The principle of isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled standard to a sample before analysis. lipidmaps.org Because the deuterated standard is chemically identical to the analyte, it experiences the same variations during sample preparation, extraction, and ionization, thus correcting for potential losses and matrix effects. ckisotopes.com

In practice, a mixture of the sample containing the non-deuterated analyte and a known quantity of the deuterated internal standard is introduced into the mass spectrometer. The instrument measures the ratio of the signal intensity of the analyte to that of the internal standard. ckisotopes.com This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve constructed with known concentrations of the analyte and the internal standard. For reliable quantification, it is recommended that deuterated standards contain at least three to four deuterium atoms to ensure sufficient separation of the mass spectral peaks from the natural isotope distribution of the unlabeled analyte. marquette.edu

Table 2: Application of Deuterated Internal Standards in Quantitative Analysis

Analyte Internal Standard Mass Shift Application
Benzyl Phenyl Sulfide Benzyl-1,1-d2 Phenyl Sulfide +2 Kinetic Isotope Effect Studies cdnsciencepub.com
Various Metabolites Deuterated Analogs Varies Metabolomics buchem.com

Molecular Rotational Resonance (MRR) Spectroscopy

Molecular Rotational Resonance (MRR) spectroscopy is a powerful and increasingly utilized technique for the detailed analysis of deuterated compounds. acs.orgbrightspec.com It offers exceptionally high spectral resolution, enabling the unambiguous identification and quantification of different isotopic species in a mixture without the need for physical separation. acs.orgunibo.it

Site-Specific Deuteration Level Determination

MRR spectroscopy provides unparalleled precision in determining the exact location and level of deuterium incorporation within a molecule. acs.orgbrightspec.com The rotational spectrum of a molecule is exquisitely sensitive to its mass distribution. The substitution of a hydrogen atom with a deuterium atom causes a significant change in the molecule's moments of inertia, leading to a distinct and predictable shift in the rotational transition frequencies. acs.org

For a compound like this compound, MRR can confirm with high confidence that deuteration has occurred specifically at the alpha-position. By comparing the experimental rotational spectrum to theoretical calculations for all possible isotopologues, the precise site of deuteration can be unequivocally assigned. acs.org

Analysis of Isotopic Mixtures and Impurities

A significant advantage of MRR spectroscopy is its ability to analyze complex mixtures of isotopologues and isotopomers. marquette.eduunibo.it In the synthesis of deuterated compounds, it is common to produce a mixture of species with varying degrees and locations of deuteration. marquette.edu These isotopic impurities are often difficult to separate and quantify using conventional methods like NMR or mass spectrometry due to overlapping signals. acs.org

The high resolution of MRR allows for the individual rotational spectra of each component in the mixture to be resolved and identified. acs.orgunibo.it This enables the precise quantification of the desired deuterated product as well as any isotopic impurities present, providing a complete compositional analysis of the sample. For instance, in a reaction designed to produce an α,α-d2 isotopomer, MRR can detect and quantify even trace amounts of other isotopic species. acs.orgresearchgate.net

Validation of Synthetic Protocols

The detailed information provided by MRR spectroscopy is invaluable for validating and optimizing synthetic protocols for deuterated compounds. researchgate.net By providing a precise and quantitative picture of the isotopic distribution in the reaction product, chemists can assess the efficiency and selectivity of their deuteration methods. acs.org

This feedback allows for the refinement of reaction conditions to maximize the yield of the desired isotopomer and minimize the formation of impurities. marquette.edu The ability of MRR to distinguish between different isotopomers, such as diastereomers formed in stereoselective deuteration reactions, further enhances its utility in validating complex synthetic strategies. acs.orgnih.gov

Other Spectroscopic Methods (e.g., UV-Vis, FTIR) in Deuterated Systems

While HR-MS and MRR provide detailed information on isotopic composition and structure, other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy also play a role in the analysis of deuterated systems.

UV-Vis Spectroscopy: The electronic transitions probed by UV-Vis spectroscopy are generally less sensitive to isotopic substitution than vibrational or rotational transitions. The absorption spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, as the electronic structure is largely unaffected by the change in nuclear mass. However, subtle effects on vibronic coupling can sometimes lead to minor changes in the fine structure of the absorption bands. Time-resolved UV-Vis spectroscopy can be used to monitor reactions involving deuterated compounds. ethz.ch

FTIR Spectroscopy: FTIR spectroscopy is sensitive to the vibrational modes of a molecule, which are dependent on the masses of the constituent atoms. The substitution of hydrogen with deuterium leads to a significant decrease in the frequency of the C-D stretching and bending vibrations compared to the corresponding C-H vibrations. For this compound, new bands corresponding to the C-D stretching modes will appear at lower wavenumbers (typically around 2100-2250 cm⁻¹) than the C-H stretching bands (around 2850-3000 cm⁻¹). This allows for the confirmation of deuterium incorporation and can provide information about the molecular environment of the deuterated group. FTIR can be a valuable tool for monitoring the progress of deuteration reactions. researchgate.netacs.org

Table 3: Spectroscopic Data for this compound

Spectroscopic Technique Parameter Observed Value/Range Reference
Refractive Index n20/D 1.575 sigmaaldrich.com
Boiling Point °C 198-199 sigmaaldrich.com
Melting Point °C -3 to -1 sigmaaldrich.com
Density g/mL at 25 °C 1.455 sigmaaldrich.com
FTIR C-D Stretch ~2100-2250 cm⁻¹ General
¹H NMR α-protons Absent/Reduced Signal General

Applications of Benzyl Alpha,alpha D2 Bromide in Complex Organic Synthesis and Research

Synthesis of Deuterium-Labeled Pharmaceutical Agents and Drug Candidates

The incorporation of deuterium (B1214612) into drug molecules is a modern strategy in medicinal chemistry aimed at improving the pharmacological profile of therapeutic agents. nih.gov Benzyl-alpha,alpha-d2 bromide serves as a key deuterated building block, enabling the precise installation of a dideuterated benzyl (B1604629) group into potential drug candidates. nih.gov

A primary motivation for using deuterated compounds in drug development is to enhance pharmacokinetic properties by exploiting the kinetic isotope effect (KIE). bioscientia.de The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, meaning it requires more energy to be broken. nih.govbioscientia.de This difference is particularly significant in metabolic pathways mediated by enzymes such as the cytochrome P450 (CYP450) family, which often catalyze the oxidation of C-H bonds. bioscientia.de

Table 1: Advantages of Targeted Deuteration at the Benzylic Position
AdvantageUnderlying MechanismTherapeutic Implication
Improved Metabolic StabilityThe C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage by metabolic enzymes (Kinetic Isotope Effect). nih.govbioscientia.deLonger drug half-life and increased total drug exposure (AUC).
Reduced Toxic Metabolite FormationSlowing down a specific metabolic pathway can favor alternative, safer clearance routes. Enhanced drug safety and tolerability.
Enhanced Target SelectivityDeuteration can minimize the formation of non-selective metabolites that may cause off-target effects. Improved efficacy and reduced side effects.
Stabilization of Chiral CentersIn some cases, deuteration can stabilize stereoisomers that are prone to racemization. Maintained potency of the desired enantiomer.

This compound is classified as a deuterated building block, a type of compound that allows for the efficient incorporation of both deuterium atoms and a functional group into a target molecule in a single synthetic step. nih.gov This approach is often more efficient than attempting to introduce deuterium at a later stage in a complex synthesis. acs.org As a reactive benzylating agent, this compound can participate in various nucleophilic substitution reactions to attach the deuterated benzyl moiety to a wide range of molecular scaffolds. cymitquimica.com Its application in medicinal chemistry and materials science highlights its role as a versatile intermediate for creating precisely labeled compounds for research and development. cymitquimica.com

Development of New Synthetic Methodologies

The reactivity of the benzyl bromide functional group makes it a valuable substrate for developing and studying new chemical transformations. The deuterated version, this compound, is particularly useful for mechanistic studies of these new reactions.

Modern synthetic methods that utilize benzyl bromide and its derivatives have opened pathways to complex and structurally diverse molecules that were previously difficult to access. For example, a highly selective protocol for the ortho-benzylation of N-aryl amides uses benzyl bromides to create diarylmethane amides, which are precursors to pharmaceutically active dibenzoazepines. acs.org Similarly, a method merging dual organocatalytic cycles of DBU has been developed for the alpha-benzylation of 1-indanone (B140024) derivatives, providing a straightforward route to these structures. rsc.org Another novel transformation is the homologation of electron-rich benzyl bromides with diazo compounds, which formally inserts a carbon unit into the C(sp²)–C(sp³) bond to generate products with benzylic quaternary centers. nih.gov These methodologies demonstrate how reactions involving the benzyl bromide core can be harnessed to build molecular complexity and access a wide range of valuable chemical structures. acs.orgrsc.orgnih.gov

Table 2: Examples of Structurally Diversified Compounds Synthesized Using Benzyl Bromide Analogs
Synthetic MethodProduct ClassSignificanceReference
Boron-Directed Ortho-BenzylationDiarylmethane Amides / DibenzoazepinesProvides access to pharmaceutically relevant core structures via selective C–H activation. acs.org
DBU-Mediated α-Benzylationα-Benzylated 1-IndanonesAn efficient, metal-free method for C-C bond formation at the α-position of a ketone. rsc.org
Diazo Compound Insertion (Homologation)β-Bromo Phenylpropanes with Quaternary CentersA formal C–C bond insertion that creates complex benzylic quaternary centers. nih.gov

The formation of new chemical bonds is the cornerstone of organic synthesis. This compound is an ideal substrate for developing and probing the mechanisms of such reactions.

Carbon-Carbon Bond Formation: The carbon-bromine bond in benzyl bromide can be cleaved to generate a benzyl radical or participate in organometallic cross-coupling reactions to form new C-C bonds. libretexts.org For example, recent advances in metallaphotoredox catalysis allow for the cross-electrophile coupling of deuterated building blocks with various halides to precisely install a d2-methylene group. nih.gov Boron-directed Suzuki-Miyaura cross-coupling has been employed for the ortho-benzylation of anilides, representing a powerful C(sp²)-C(sp³) bond-forming strategy. acs.org Furthermore, organocatalytic methods, such as the DBU-mediated reaction with 1-indanones, provide metal-free alternatives for creating C-C bonds. rsc.org

Carbon-Heteroatom Bond Formation: this compound is a potent electrophile that readily reacts with heteroatom nucleophiles. A clear example is its reaction with sodium azide (B81097), followed by reduction, to synthesize Benzyl-alpha,alpha-d2-amine, forming a C-N bond. chemicalbook.com Similarly, reaction with carboxylates in the presence of a base can be used to form deuterated benzyl esters, creating a C-O bond. arkat-usa.org The homologation products derived from benzyl bromide retain an alkyl bromide handle that can be displaced by various nucleophiles, such as azide or 1,2,4-triazole, to form valuable C-N bonds for medicinal chemistry applications. nih.gov

Research in Chemical Biology

In chemical biology, isotopically labeled molecules are indispensable tools for elucidating biological mechanisms and pathways. rsc.org this compound and related compounds can be used to synthesize labeled probes to study enzyme mechanisms, protein structure, and cellular processes.

The benzyl halide motif is found in reagents used to synthesize modified amino acids. For instance, bromomethyl benzyl selenide, an analog of benzyl bromide, has been used to alkylate amino acid enolates. researchgate.net The resulting products can be converted into derivatives of dehydroalanine (B155165) or selenocystine, which are valuable probes for studying protein function and structure. researchgate.net Similarly, the development of synthetic routes toward β²,²-amino acid derivatives using a benzyl bromide homologation reaction provides access to novel, non-natural amino acids for incorporation into peptides. nih.gov The use of deuterated compounds as metabolic probes is a well-established technique, and the ability to synthesize specifically labeled molecules like those derived from this compound is crucial for these investigations. rsc.org

Probes for Enzyme Mechanisms

The substitution of hydrogen with its heavier isotope, deuterium, at a reaction center can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic enzymology. By comparing the reaction kinetics of a native substrate with its deuterated counterpart, researchers can gain insights into the rate-determining steps of an enzyme-catalyzed reaction and the nature of the transition state.

This compound is particularly useful in studying enzymes that process benzyl-containing substrates. For instance, in reactions involving the cleavage of the carbon-bromine bond, the presence of deuterium on the alpha-carbon can lead to a measurable KIE. This information helps to elucidate whether the C-Br bond is broken in the rate-limiting step of the enzymatic transformation.

One area of application is in the study of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. While direct studies using this compound as a probe for MAO are not extensively documented in the provided search results, the related compound, Benzyl-alpha,alpha-D2-amine, is noted for its interaction with MAO-B. The deuterium in this amine analog alters reaction kinetics, which is instrumental in identifying rate-determining steps and understanding the enzyme's catalytic mechanism. This highlights the principle that deuterated benzyl compounds are valuable for exploring enzyme mechanisms.

Enzyme Class Potential Application of this compound Information Gained
TransferasesStudying the transfer of the benzyl group to a nucleophile.Elucidation of transition state structure and rate-determining step.
OxidoreductasesInvestigating enzymatic reactions involving oxidation at the benzylic position.Understanding the mechanism of hydrogen/deuterium abstraction.
LyasesProbing reactions where the C-Br bond is cleaved without hydrolysis or oxidation.Determining the involvement of the benzylic position in the catalytic cycle.

Understanding Biological Activity and Toxicity

The introduction of deuterium into a biologically active molecule can subtly alter its metabolic fate and, consequently, its efficacy and toxicity profile. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of this bond, a strategy known as "metabolic switching." While specific studies on the biological activity and toxicity of this compound are not detailed in the provided search results, the general principles of using deuterated compounds in this context are well-established.

The reactivity of the bromide functional group is a key determinant of the toxicity of benzyl bromide and its deuterated analog. cymitquimica.com It can participate in nucleophilic substitution reactions with biological macromolecules, which is a potential mechanism of toxicity. cymitquimica.com The parent compound, benzyl bromide, is known to be a lachrymator and is irritating to the skin and mucous membranes. nih.gov Inhalation can cause irritation of the nose and throat. noaa.gov While specific toxicity data for the deuterated version is not available, these properties of the parent compound are important considerations. nih.govnoaa.gov

The use of deuterated compounds can also provide insights into the mechanisms of toxicity. By observing how deuteration at a specific site affects the toxicological profile of a compound, researchers can infer the metabolic pathways responsible for detoxification or bioactivation.

Materials Science Research with Deuterated Polymers

Deuterated polymers, synthesized using monomers like this compound, are indispensable in modern materials science. resolvemass.ca The substitution of hydrogen with deuterium imparts unique properties to polymers, leading to enhanced performance in specific applications and enabling more precise analytical characterization. resolvemass.ca

Deuterated Polymers for Specific Applications

The synthesis of polymers from deuterated monomers can result in materials with improved thermal and oxidative stability. dtic.mil This is due to the greater strength of the C-D bond compared to the C-H bond. researchgate.net This enhanced stability is particularly valuable for high-performance applications where materials are subjected to harsh environmental conditions. resolvemass.ca

While the direct synthesis of polymers from this compound is not explicitly detailed, the principles of using deuterated monomers are broadly applicable. For example, deuterated polyesters and polyurethanes have been synthesized from deuterated diol monomers, maintaining high levels of deuterium incorporation in the final polymer. researchgate.net This demonstrates the feasibility of creating specifically labeled polymers. researchgate.net Such polymers could find use in applications requiring enhanced durability or specific spectroscopic properties.

Polymer Type Potential Application Area Benefit of Deuteration
Deuterated PolystyrenesNeutron Scattering Contrast MatchingEnhanced structural analysis of polymer blends and composites. researchgate.net
Deuterated PolyestersHigh-Performance CoatingsImproved resistance to thermal and photo-degradation. dtic.mil
Deuterated PolycarbonatesAdvanced Optical ComponentsAltered refractive index and reduced absorption at specific wavelengths.

Enhanced Analytical Precision in Polymer Studies

One of the most significant applications of deuterated polymers is in techniques that rely on isotopic contrast, most notably neutron scattering. researchgate.net The distinct neutron scattering lengths of hydrogen and deuterium allow researchers to "highlight" specific components within a complex polymer system. researchgate.net By selectively deuterating one component of a polymer blend or a specific block in a block copolymer, scientists can use small-angle neutron scattering (SANS) to probe the structure and morphology of the material with exceptional detail. researchgate.net

This approach is invaluable for studying:

The conformation of individual polymer chains in a melt or solution.

The phase behavior and domain spacing in polymer blends and block copolymers. researchgate.net

The structure of polymer interfaces and thin films.

Furthermore, deuteration is a powerful tool in other analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, the absence of proton signals in deuterated segments simplifies complex spectra, allowing for clearer interpretation. researchgate.net In pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS), deuterated internal standards, which are structurally similar to the analyte, can be used to improve the accuracy of quantification by correcting for matrix effects and variations in instrument response. mdpi.com

Analytical Technique Role of Deuteration Information Gained
Small-Angle Neutron Scattering (SANS)Provides scattering contrast. researchgate.netPolymer chain conformation, blend morphology, domain spacing. researchgate.net
Nuclear Magnetic Resonance (NMR)Simplifies spectra by removing proton signals. researchgate.netUnambiguous assignment of signals and structural elucidation.
Pyrolysis-GC/MSServes as an internal standard. mdpi.comAccurate quantification of polymer fragments in complex matrices. mdpi.com
Infrared (IR) SpectroscopyShifts vibrational frequencies. dtic.milAids in the assignment of vibrational modes.

Q & A

Basic: What synthetic methodologies are recommended for preparing benzyl-alpha,alpha-d2 bromide, and how do isotopic considerations influence its synthesis?

This compound is typically synthesized via bromination of deuterated toluene (e.g., toluene-alpha,alpha-d2) using bromine (Br₂) in the presence of a radical initiator or light. Isotopic purity is critical: using toluene-d8 (deuterated at all positions) risks non-specific deuteration, so selective deuteration at the benzylic (alpha) position requires controlled conditions. For example, H₂O₂ and KBr under acidic conditions can oxidize toluene-d2 to the deuterated benzyl bromide . Key isotopic considerations include:

  • Deuterium kinetic isotope effects (DKIEs) : Slower reaction rates due to C-D bond strength vs. C-H, necessitating extended reaction times or elevated temperatures.
  • Purification : Chromatography or distillation must avoid proton exchange (e.g., moisture exposure) to retain isotopic integrity.

Basic: What storage conditions are optimal to preserve the isotopic stability of this compound?

Store in airtight, amber glass vessels under inert gas (argon/nitrogen) at ≤4°C. Key considerations:

  • Moisture sensitivity : Deuterium exchange with protic solvents (e.g., H₂O, alcohols) can occur, degrading isotopic purity .
  • Light exposure : Photolytic decomposition is mitigated by opaque packaging.
  • Compatibility : Separate from bases, amines, and oxidizing agents to prevent decomposition .

Basic: Which analytical techniques are most effective for characterizing deuteration levels and purity in this compound?

  • NMR spectroscopy : ²H NMR confirms deuteration at alpha positions (absence of ¹H signals at ~4.3 ppm for -CH₂Br). ¹³C NMR distinguishes isotopic substitution via coupling patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks at m/z 173.04 (C₇H₅D₂⁷⁹Br⁺), with isotopic distribution matching theoretical values.
  • FT-IR : C-D stretching vibrations (~2100–2200 cm⁻¹) confirm deuteration .

Advanced: How do kinetic isotope effects (KIEs) impact reaction mechanisms in SN2 substitutions using this compound?

In SN2 reactions, the primary KIE (k_H/k_D > 1) arises from differences in zero-point energy between C-H and C-D bonds. For this compound:

  • Rate reduction : Reactions with deuterated substrates proceed slower, providing mechanistic evidence (e.g., distinguishing SN2 vs. SN1 pathways).
  • Transition state analysis : Larger KIE values (~2–3) suggest a linear, concerted mechanism with significant bond cleavage in the transition state .
  • Experimental design : Compare reaction rates with non-deuterated analogs under identical conditions (solvent, temperature) .

Advanced: How can researchers resolve discrepancies in reported isotopic effects during this compound-mediated benzylation reactions?

Contradictions in isotopic effects (e.g., variable yields or regioselectivity) may arise from:

  • Deuterium scrambling : Verify isotopic integrity post-reaction via ²H NMR to rule out proton exchange.
  • Solvent effects : Use aprotic solvents (e.g., DMF, THF) to minimize H/D exchange.
  • Catalyst interactions : Screen catalysts (e.g., Pd, Cu) for isotopic sensitivity; deuterium may alter coordination geometry .
  • Data normalization : Control for batch-to-batch isotopic purity using HRMS and quantitative NMR.

Advanced: How does alpha-deuteration influence regioselectivity and kinetics in cross-coupling reactions compared to non-deuterated benzyl bromide?

  • Regioselectivity : Deuteration may sterically or electronically perturb transition states. For example, in Suzuki-Miyaura couplings, C-D bonds can alter migratory insertion steps, favoring alternative pathways.
  • Kinetic profiling : Use stopped-flow kinetics or time-resolved spectroscopy to compare turnover frequencies (TOFs) between deuterated and non-deuterated substrates.
  • Computational modeling : Density functional theory (DFT) simulations can predict isotopic effects on activation barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.